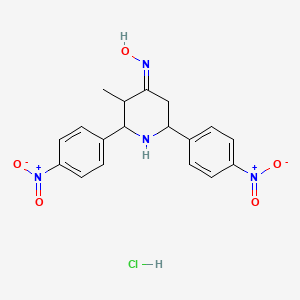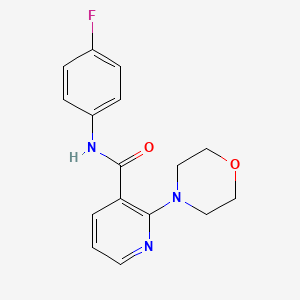![molecular formula C17H17ClN4O4 B5545106 5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that exhibit a range of biological activities and possess complex molecular structures, which are of significant interest in medicinal chemistry and pharmaceutical research due to their potential therapeutic benefits.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical processes, including the reaction of bromo-substituted pyrimidinediones with sodium alkoxides and nitropropane, yielding a variety of pyrimido[6, 1-c][1, 4]oxazine derivatives in excellent yields (Kinoshita et al., 1992). This method showcases the versatility and efficiency of synthesizing pyrimidine-based compounds.
Molecular Structure Analysis
Molecular structure determination, including the use of single-crystal X-ray diffraction and density functional theory (DFT), provides insight into the compound's geometry, electron distribution, and intermolecular interactions. For instance, Şahin et al. (2012) demonstrated the structural characterization of a closely related compound through extensive spectral studies and DFT optimization, highlighting the importance of hydrogen bonds and π...π interactions in crystal stabilization (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to a wide variety of structural motifs. The reactivity of such compounds under different conditions can yield novel derivatives with potentially interesting pharmacological properties. For example, the reaction of pyrimidinedione with thiourea and subsequent treatments have been reported to afford new structures, illustrating the compound's versatile chemistry (Kinosita et al., 1986).
Applications De Recherche Scientifique
Chemical Reactions and Derivatives
- Kinoshita et al. (1989) investigated the reactions of various derivatives of 1, 3-oxazine-2, 4(3H)-diones, leading to several reaction products such as pyrimidines and acetoacetamides, demonstrating the compound's potential in chemical synthesis processes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Synthesis of Novel Compounds
- Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, indicating the utility of pyrimidinedione derivatives in the development of new chemical structures with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- Al-Turkistani et al. (2011) demonstrated the synthesis of novel 5-alkyl-6-substituted uracils and related derivatives with significant antimicrobial activities, highlighting the compound's relevance in developing new antimicrobial agents (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).
Antibacterial Properties
- Fellahi et al. (1995) synthesized pyrimidine derivatives and tested them against human bacterial flora, demonstrating their potential as antibacterial agents (Fellahi, Dubois, Mandin, Ombetta-Goka, Guenzet, Chaumont, & Frangin, 1995).
Cryptococcus neoformans Growth Inhibition
- Fellah et al. (1996) showed that certain pyrimidine derivatives can selectively inhibit the growth of Cryptococcus neoformans, a pathogenic yeast, indicating their potential in antifungal therapy (Fellah, Mandin, Dubois, Ombetta-Goka, Guenzet, Chaumont, & Frangin, 1996).
Novel Heterocyclic Compounds Synthesis
- El-Agrody et al. (2001) developed novel triazolopyrimidine and pyrimidinone derivatives, showcasing the diverse applications of pyrimidinedione derivatives in synthesizing a variety of heterocyclic compounds (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).
Cerebroprotective Effects
- Smith et al. (1997) investigated the cerebroprotective effects of a sodium channel antagonist related to pyrimidine derivatives, indicating their potential in stroke treatment (Smith, Hodges, Sowinski, Man, Leach, Sinden, Gray, & Meldrum, 1997).
Antimicrobial Activities
- Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, further emphasizing the role of pyrimidinedione derivatives in antimicrobial research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Fused Pyran Derivatives Synthesis
- Singh et al. (1996) conducted research on the synthesis of fused pyran derivatives, showing the compound's utility in organic chemistry and pharmaceutical synthesis (Singh, Singh, & Singh, 1996).
Anticancer Activity
- Lu Jiu-fu et al. (2015) synthesized a pyrazolopyrimidinamine derivative and found it to possess moderate anticancer activity, highlighting the potential of pyrimidinedione derivatives in cancer research (Lu Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).
Propriétés
IUPAC Name |
5-[2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4/c1-20-16(25)11(9-19-17(20)26)7-14(23)21-5-6-22(15(24)10-21)13-4-2-3-12(18)8-13/h2-4,8-9H,5-7,10H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVFNKSBVXROIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)



![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)